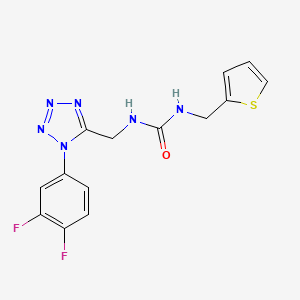
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Anion Receptors and Organocatalysis
Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors
A study highlights the synthesis of atropisomeric (thio)ureas and their role as anion receptors for amino acid derivatives. This research demonstrates their potential in the field of enantioselective recognition and catalysis, despite the observed modest enantioselectivities. Unexpectedly, the binding constants were smaller with thiourea than with the corresponding urea, attributed to the conformational preferences and intramolecular hydrogen bonding differences between urea and thiourea derivatives. Such insights could have implications for bifunctional organocatalysis (Roussel et al., 2006).
Hydrogel Morphology and Gelation
Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator
Investigating the impact of anions on the physical properties of hydrogels, this study found that the morphology and rheology of hydrogels can be tuned by the identity of the anion. This research provides a method for manipulating the physical properties of gels, with potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Antimicrobial and Antifungal Activities
Antifungal and Antibacterial Activities of Aminothiazole Derivatives
A study on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives revealed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. This underscores the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).
Anticancer Agents
New Series of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives as Anticancer Agents
Research into diaryl ureas led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. This highlights the role of urea derivatives as potential anticancer agents, opening pathways for further research into their application in cancer treatment (Feng et al., 2020).
Urea-Fluoride Interaction
Nature of Urea-Fluoride Interaction
A study explored the interaction between urea derivatives and fluoride ions, revealing a complex behavior involving hydrogen bonding and proton transfer. Such interactions are crucial for understanding the chemical behavior of ureas in the presence of various anions, with potential implications for catalysis and material science (Boiocchi et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.
Zukünftige Richtungen
This would involve potential future research directions, applications, or improvements to the compound or its synthesis process.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information.
Eigenschaften
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUFNDLSBITDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


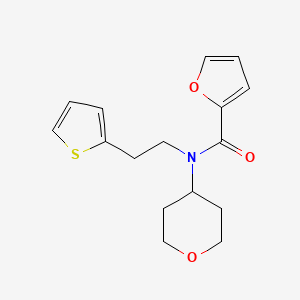
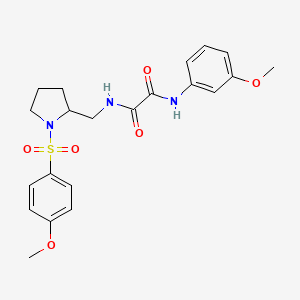
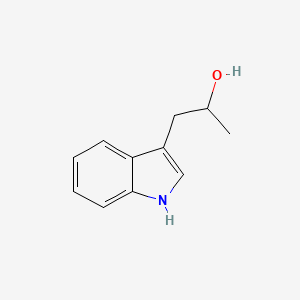
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)

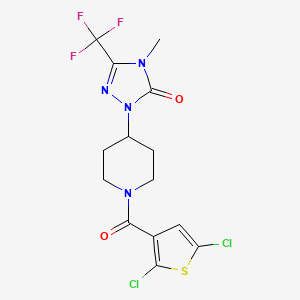
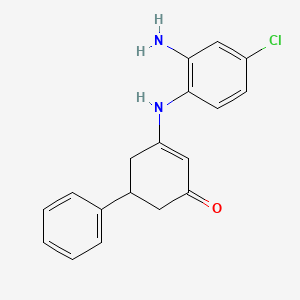
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)
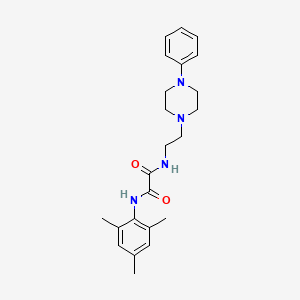
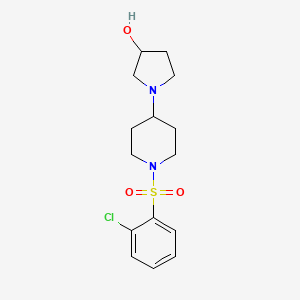
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)